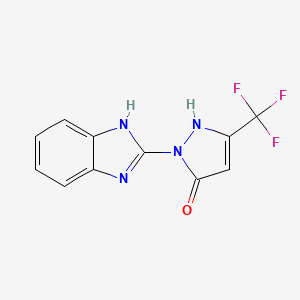
2H-Pyrazol-3-ol, 2-(1H-benzoimidazol-2-yl)-5-trifluoromethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrazol-3-ol, 2-(1H-benzoimidazol-2-yl)-5-trifluoromethyl- is a heterocyclic compound that combines the structural features of pyrazole and benzoimidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrazol-3-ol, 2-(1H-benzoimidazol-2-yl)-5-trifluoromethyl- typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino benzoimidazole and trifluoromethyl pyrazole.
Diazotization: The 2-amino benzoimidazole undergoes diazotization in the presence of sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with trifluoromethyl pyrazole in a basic medium, such as pyridine, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrazol-3-ol, 2-(1H-benzoimidazol-2-yl)-5-trifluoromethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
2H-Pyrazol-3-ol, 2-(1H-benzoimidazol-2-yl)-5-trifluoromethyl- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is explored for its use in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2H-Pyrazol-3-ol, 2-(1H-benzoimidazol-2-yl)-5-trifluoromethyl- involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for anti-cancer therapy.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrazol-3-ol, 2-(1H-benzoimidazol-2-yl)-5-methyl-: Similar structure but with a methyl group instead of a trifluoromethyl group.
2H-Pyrazol-3-ol, 2-(1H-benzoimidazol-2-yl)-5-chloromethyl-: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The trifluoromethyl group in 2H-Pyrazol-3-ol, 2-(1H-benzoimidazol-2-yl)-5-trifluoromethyl- imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C11H7F3N4O |
|---|---|
Molecular Weight |
268.19 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H7F3N4O/c12-11(13,14)8-5-9(19)18(17-8)10-15-6-3-1-2-4-7(6)16-10/h1-5,17H,(H,15,16) |
InChI Key |
SYFPGDHRXPUBSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C(=O)C=C(N3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















